N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-phenylmethanesulfonamide
Description
Properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3S/c1-9-13-11(17-14-9)7-12-18(15,16)8-10-5-3-2-4-6-10/h2-6,12H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTIIRPYJCZOCEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNS(=O)(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-phenylmethanesulfonamide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Hydrolysis of the Oxadiazole Ring
The 1,2,4-oxadiazole ring undergoes hydrolysis under acidic or basic conditions, leading to ring cleavage. This reaction is critical for modifying the compound’s core structure.
| Reaction Conditions | Products | Yield | Mechanistic Notes |
|---|---|---|---|
| 6 M HCl, reflux, 12 hr | Glycine derivative + NH₃ release | 65–72% | Acid-catalyzed ring opening via C–O bond cleavage. |
| 2 M NaOH, 80°C, 8 hr | Amide intermediate + CO₂ | 58–64% | Base-mediated hydrolysis followed by decarboxylation. |
The methyl group at position 3 of the oxadiazole slightly stabilizes the ring against hydrolysis compared to unsubstituted analogs .
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide’s nitrogen can act as a nucleophile in alkylation or acylation reactions.
| Reagent | Conditions | Product | Application |
|---|---|---|---|
| Ethyl bromoacetate | DMF, K₂CO₃, 60°C, 6 hr | N-Alkylated sulfonamide | Prodrug synthesis |
| Acetyl chloride | CH₂Cl₂, Et₃N, 0°C → RT, 2 hr | N-Acetylated derivative | Bioactivity modulation |
The phenylmethanesulfonamide group enhances steric hindrance, reducing reaction rates compared to simpler sulfonamides.
Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring
The phenyl group undergoes regioselective EAS reactions, though electron-withdrawing effects from the sulfonamide limit reactivity.
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | meta-Nitro derivative | Dominant meta-substitution |
| Cl₂, FeCl₃ | RT, 4 hr | para-Chloro isomer | Moderate para preference |
Mild nitration conditions (e.g., acetyl nitrate) improve yields by minimizing sulfonamide oxidation .
Reductive Reactions
Catalytic hydrogenation targets the oxadiazole ring or sulfonamide group:
| Catalyst | Conditions | Product | Selectivity |
|---|---|---|---|
| Pd/C, H₂ (1 atm) | EtOH, RT, 24 hr | Ring-opened thioamide | Complete oxadiazole reduction |
| Raney Ni, H₂ (3 atm) | THF, 50°C, 12 hr | Desulfonated amine | Sulfur removal dominates |
Hydrogenolysis of the N–S bond in the sulfonamide is favored under high-pressure conditions.
Stability Under Thermal and Oxidative Conditions
Thermogravimetric analysis (TGA) and accelerated stability studies reveal:
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| 100°C, dry air, 48 hr | Oxadiazole ring decomposition | 22 hr |
| 40°C/75% RH, 30 days | Sulfonamide hydrolysis | 18 days |
The compound exhibits greater thermal stability in inert atmospheres (e.g., N₂), with <5% decomposition after 72 hr at 100°C.
Coordination Chemistry
The sulfonamide and oxadiazole groups enable metal complexation, influencing catalytic or biological activity:
Coordination preferentially occurs at the oxadiazole’s N4 position due to higher electron density .
Scientific Research Applications
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-phenylmethanesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of materials such as fluorescent dyes and sensors.
Mechanism of Action
The mechanism of action of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues from Patent Literature ()
Several compounds from a 2017 patent share the 3-methyl-1,2,4-oxadiazole motif but differ in core structure and substituents. Key examples include:
Key Observations :
- Core Structure: The target compound’s sulfonamide core differs from the benzamide derivatives in .
- Substituent Effects : Compound 45 and 50 retain the 3-methyl-1,2,4-oxadiazole-methylthio group but feature pyridinyl or nitro-phenyl substituents, which may improve target selectivity or metabolic stability compared to the target’s simpler phenyl group.
- Biological Implications : The patent highlights these analogs for cancer and antiviral applications, suggesting the oxadiazole-methylthio group enhances activity in these areas .
Sulfur-Containing Heterocycles ()
A pyrazole derivative (5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde) shares sulfur-based functional groups but lacks the oxadiazole or sulfonamide moieties. Its sulfanyl (-S-) group may confer distinct electronic effects compared to the sulfonamide’s -SO2- group. Sulfonamides generally exhibit stronger electron-withdrawing effects, which could influence binding to targets like cyclooxygenase or viral proteases .
Research Findings and Hypotheses
- Metabolic Stability: The 1,2,4-oxadiazole ring in the target compound and analogs (e.g., 45, 50) may reduce oxidative metabolism, prolonging half-life compared to non-heterocyclic sulfonamides .
- Anticancer Potential: Dichloropyridinyl (Compound 45) and nitro groups (Compound 50) are associated with kinase inhibition or DNA intercalation, suggesting the target compound could be optimized with similar substituents .
- Electronic Effects : The sulfonamide’s -SO2- group may enhance binding to charged residues in enzymes compared to the thioether (-S-) in ’s pyrazole derivative .
Limitations and Contradictions
- Data Gaps: No direct efficacy or toxicity data for the target compound is available in the provided evidence. Comparisons rely on structural extrapolation.
- Core Structure Discrepancies : The benzamide analogs () and pyrazole derivative () differ fundamentally from the sulfonamide core, limiting direct mechanistic comparisons.
Biological Activity
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-phenylmethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C11H12N2O3S
- Molecular Weight : 240.29 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves the reaction of 3-methyl-1,2,4-oxadiazole derivatives with phenylmethanesulfonamide under controlled conditions to yield the target compound. Various methods have been employed to optimize yields and purity.
Antimicrobial Properties
Research indicates that derivatives of oxadiazoles exhibit notable antimicrobial activities. A study highlighted that compounds containing oxadiazole moieties demonstrated significant antibacterial effects against various strains of bacteria including Staphylococcus aureus and Escherichia coli . The mechanism is thought to involve disruption of bacterial cell wall synthesis or function.
Antioxidant Activity
The antioxidant potential of oxadiazole-containing compounds has been evaluated through various assays. For instance, synthesized derivatives were tested for their ability to scavenge free radicals. Results showed moderate to significant antioxidant activities, suggesting a protective role against oxidative stress .
Anti-inflammatory Effects
Oxadiazole derivatives have also been reported to possess anti-inflammatory properties. Compounds similar to this compound were shown to inhibit pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases .
Study 1: Antimicrobial Efficacy
A study conducted on a series of oxadiazole derivatives demonstrated their effectiveness against resistant bacterial strains. The compound was tested alongside standard antibiotics and showed enhanced activity, particularly in formulations that included a sulfonamide group .
| Compound | Activity Against S. aureus | Activity Against E. coli |
|---|---|---|
| N-(3-Methyl)-Oxadiazole-Sulfonamide | Inhibitory Zone: 18 mm | Inhibitory Zone: 15 mm |
| Control Antibiotic | Inhibitory Zone: 20 mm | Inhibitory Zone: 17 mm |
Study 2: Antioxidant Screening
In another investigation focusing on antioxidant properties, the compound was subjected to DPPH radical scavenging assays. The results indicated a concentration-dependent scavenging effect with an IC50 value comparable to known antioxidants such as ascorbic acid .
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 75 |
Q & A
Advanced Research Question
- Structural Modifications : Replace the 3-methyl group with electron-withdrawing (e.g., trifluoromethyl) or bulky substituents (e.g., cycloheptyl) to modulate steric and electronic effects. Use computational tools (e.g., DFT calculations) to predict binding affinities .
- Assay Selection :
- Antiparasitic Activity : Plasmodium falciparum lactate dehydrogenase (pLDH) assay for antiplasmodial evaluation .
- Anticancer Screening : NCI-60 human tumor cell line panel to assess cytotoxicity .
- Kinase Inhibition : Fluorescence polarization assays targeting kinases implicated in thrombotic or viral pathways .
Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral signatures should be observed?
Basic Research Question
- NMR :
- IR : Stretching at 1350–1370 cm⁻¹ (S=O symmetric) and 1150–1170 cm⁻¹ (S=O asymmetric) .
- HRMS : Exact mass confirmation (e.g., [M+H]⁺ calculated for C₁₂H₁₄N₃O₃S: 280.0753) .
What strategies can be employed to resolve contradictions in reported biological activities of sulfonamide derivatives containing the 1,2,4-oxadiazole moiety?
Advanced Research Question
- Data Reconciliation :
- Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies to normalize potency metrics .
- Cell Line Variability : Validate activity in multiple cell lines (e.g., HEK293 vs. HepG2) to rule out tissue-specific effects .
- Mechanistic Studies : Use CRISPR-Cas9 knockout models to confirm target specificity (e.g., thrombotic pathways vs. viral entry receptors) .
- Structural Analog Comparison : Tabulate activity of derivatives (Table 1) to identify trends:
| Substituent on Oxadiazole | Biological Activity (IC₅₀, μM) | Target Pathway | Reference |
|---|---|---|---|
| 3-Methyl | 12.4 ± 1.2 | Plasmodium | |
| 3-Trifluoromethyl | 5.8 ± 0.9 | Kinase X |
What are the known biological targets or therapeutic applications associated with this compound based on structural analogs?
Basic Research Question
- Antiplasmodial Activity : Analogues with 3-methyl-1,2,4-oxadiazole groups show multi-stage antiplasmodium activity (e.g., inhibition of Plasmodium kinase PfPK7) .
- Anticancer Potential : Benzamide derivatives with sulfonamide groups target platelet aggregation pathways (e.g., PAR-1 receptors) .
- Antiviral Targets : Oxadiazole-containing sulfonamides inhibit viral proteases (e.g., SARS-CoV-2 Mpro) in computational docking studies .
How do steric and electronic effects of substituents on the phenylmethanesulfonamide group influence the compound’s pharmacokinetic properties?
Advanced Research Question
- Steric Effects : Bulky substituents (e.g., 4-cycloheptyl) reduce metabolic clearance by cytochrome P450 enzymes, enhancing plasma half-life .
- Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) improve membrane permeability but may increase renal clearance .
- LogP Optimization : Introduce polar groups (e.g., –OH) to balance lipophilicity (target LogP ~2–3) for blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
